![molecular formula C7H18FN3 B14340595 Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride CAS No. 103359-76-8](/img/structure/B14340595.png)
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups attached to a methylene bridge, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride is typically synthesized through the reaction of dimethylamine with formaldehyde. The reaction proceeds as follows:
2(CH3)2NH+CH2O→[(CH3)2N]2CH2+H2O
This reaction is initiated by the addition of a strong, anhydrous acid, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler amines.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of strong acids.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids like hydrochloric acid and sulfuric acid. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different amines, while substitution reactions can produce a variety of substituted methanaminium derivatives .
Scientific Research Applications
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways involving amines and their derivatives.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies focusing on its effects on various biological targets.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound’s multiple dimethylamino groups allow it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethylformamidinium chloride
- Eschenmoser’s salt
Uniqueness
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions. Its versatility and stability make it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
103359-76-8 |
|---|---|
Molecular Formula |
C7H18FN3 |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;fluoride |
InChI |
InChI=1S/C7H18N3.FH/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1 |
InChI Key |
GZAOIYRBARKZMM-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




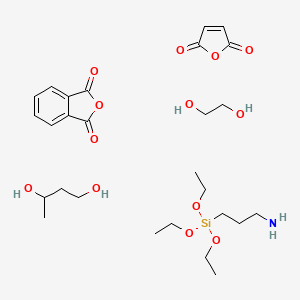
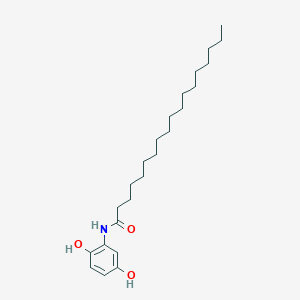
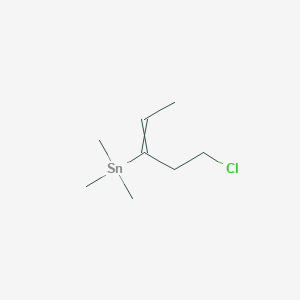
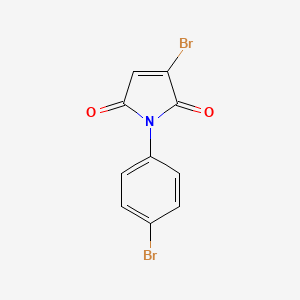

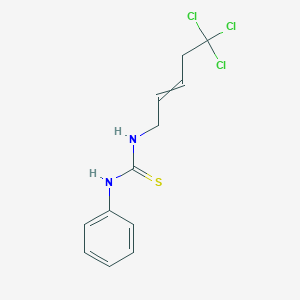
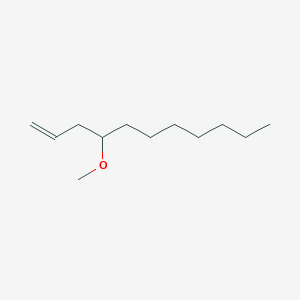
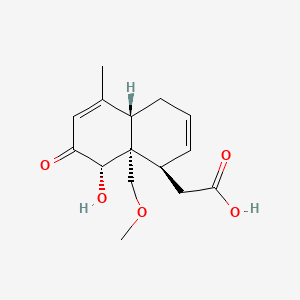
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
